methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate
Description
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a structurally complex indole derivative featuring a cyano group at position 6, a methyl ester at position 3, and a bulky 2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl substituent at position 2. The ethyl group on the phenyl ring may modulate lipophilicity, while the cyano group could contribute to binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O3/c1-5-22-7-8-23(19-27(22)35-12-10-24(11-13-35)34-14-16-38-17-15-34)31(2,3)29-28(30(36)37-4)25-9-6-21(20-32)18-26(25)33-29/h6-9,18-19,24,33H,5,10-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBMUWTFXDGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC)N4CCC(CC4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indole Carboxylic Acid Ester Intermediate
Starting Material: 6-cyano-1H-indole (VI)
Step 1: Acylation
6-cyano-1H-indole undergoes acylation with trichloro-acetic chloride to introduce a carboxyl functionality at the 3-position.Step 2: Esterification
The acylated intermediate is then esterified with methanol or ethanol to yield 6-cyano-1H-indole-3-carboxylic acid methyl or ethyl ester (II).
Preparation of the Side Chain Intermediate
Starting Material: 4-acetyl-2-bromo-ethylbenzene (VII)
Step 1: Substitution Reaction
The bromo group in 4-acetyl-2-bromo-ethylbenzene undergoes nucleophilic substitution with 4-(morpholin-4-yl)piperidine (VIII) to form 4-acetyl-2-(4-morpholin-4-yl-1-piperidinyl)ethylbenzene (IX).Step 2: Grignard Reaction
The acetyl group in intermediate (IX) is subjected to a Grignard reaction to produce 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III).
Condensation to Form the Target Intermediate
Reaction:
6-cyano-1H-indole-3-carboxylic acid methyl (or ethyl) ester (II) is condensed with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III) under catalytic conditions.Conditions:
The reaction is performed in solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C), with catalysts like trifluoroacetic acid or boron trifluoride etherate added to promote condensation.Workup:
After stirring for 2–4 hours and monitoring by TLC, the reaction mixture is washed sequentially with water, sodium bicarbonate solution, and saturated salt solution, dried over anhydrous sodium sulfate, concentrated, and recrystallized from n-hexane and ethyl acetate (1:1, v/v).Outcome:
This yields the off-white solid methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate (IV) with yields ranging from 72% to 80%.
Hydrolysis and Cyclization (Further Conversion to Alectinib)
Hydrolysis:
The methyl ester (IV) can be hydrolyzed in the presence of trimethylchlorosilane and bases (e.g., sodium hydroxide and potassium dihydrogen phosphate) in trifluoroethanol and acetone to yield the corresponding carboxylic acid (V).Cyclization:
The acid (V) undergoes cyclization under alkaline conditions to form the final Alectinib molecule.Yields:
Hydrolysis yields are high (~94%), and the process is optimized for industrial scale.
| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-cyano-1H-indole → 6-cyano-1H-indole-3-carboxylic acid methyl ester (II) | Acylation, Esterification | Trichloro-acetic chloride, methanol/ethanol | Not specified | Key indole ester intermediate |
| 2 | 4-acetyl-2-bromo-ethylbenzene (VII) → (IX) | Substitution | 4-(morpholin-4-yl)piperidine | Not specified | Introduces morpholinopiperidine moiety |
| 3 | (IX) → 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III) | Grignard reaction | Grignard reagent | Not specified | Side chain alcohol intermediate |
| 4 | (II) + (III) → this compound (IV) | Condensation | Trifluoroacetic acid or BF3 etherate, DCM/THF | 72–80 | Critical condensation step |
| 5 | (IV) → 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid (V) | Hydrolysis | Trimethylchlorosilane, NaOH, KH2PO4, TFE, acetone | 94.4 | Precursor for final cyclization |
The described synthetic route addresses challenges in previous methods, such as complex multi-step sequences, difficult-to-obtain intermediates, and purification issues.
The use of readily available raw materials and straightforward reactions enhances scalability and cost-effectiveness.
The condensation step using acid catalysts at low temperatures is critical for achieving high purity and yield.
The hydrolysis and subsequent cyclization steps are optimized to minimize side reactions and maximize product quality.
Overall, the method is suitable for industrial production of Alectinib with improved economic and environmental profiles.
Chemical Reactions Analysis
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Scientific Research Applications
Intermediate in Drug Synthesis
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is primarily recognized as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). Alectinib is utilized in treating non-small cell lung cancer (NSCLC), particularly in patients with ALK-positive tumors .
Potential Biological Activities
The presence of morpholine and piperidine moieties suggests that methyl 6-cyano compounds may exhibit various biological activities beyond their role as intermediates. Research indicates that similar compounds can interact with multiple biological targets, potentially leading to novel therapeutic applications in oncology and neurology .
Case Studies
Research has demonstrated that methyl 6-cyano compounds possess binding affinities to specific enzymes involved in cancer pathways. For instance:
- Inhibition Studies : Compounds structurally similar to methyl 6-cyano have shown varying degrees of selectivity towards different kinases, indicating their potential as targeted therapies .
- Molecular Docking Studies : Computational studies have suggested that the unique structural features of this compound enhance its ability to interact with biological macromolecules, potentially leading to new therapeutic avenues .
Mechanism of Action
The mechanism of action of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves its role as an intermediate in the synthesis of Alectinib. Alectinib inhibits the activity of anaplastic lymphoma kinase (ALK) by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation . This inhibition leads to reduced cell proliferation and induces apoptosis in ALK-positive cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Indole Derivatives: The target compound shares the indole core with 6-(4-methylpiperazin-1-yl)-1H-indole and nintedanib . Unlike nintedanib, which has a phenylmethylene group and a morpholinylacetyl side chain, the target compound’s morpholin-4-ylpiperidine moiety may offer distinct conformational flexibility and binding interactions.
Dihydropyridine and Thienopyrimidine Analogues: The dihydropyridine derivative shares a cyano group and ester functionality but lacks the indole core and morpholine-piperidine system. Its sulfanylacetamide side chain may confer different solubility and target specificity. The thienopyrimidine compound includes a morpholine ring and indazole group, common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways). The target compound’s indole core may offer improved metabolic stability over thienopyrimidines.
Pharmacological Hypotheses: Based on piroxicam analogs , which target HIV integrase with EC50 values of 20–25 µM, the target compound’s indole scaffold and bulky substituents may similarly inhibit viral enzymes.
Biological Activity
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃₁H₃₈N₄O₃ |
| Molecular Weight | 502.67 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. This activation can lead to increased expression of antioxidant proteins and detoxifying enzymes, contributing to its potential therapeutic effects in inflammatory diseases .
- G Protein-Coupled Receptor (GPCR) Modulation : Research indicates that related compounds affect GPCR signaling pathways, which are crucial for numerous physiological processes. These interactions can modulate intracellular calcium levels and influence smooth muscle contraction, potentially impacting conditions such as asthma and cardiovascular diseases .
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines suggests potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antioxidant Activity : By enhancing Nrf2 activation, the compound reduces oxidative stress markers in vitro and in vivo.
- Anti-cancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of methyl 6-cyano derivatives on a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
